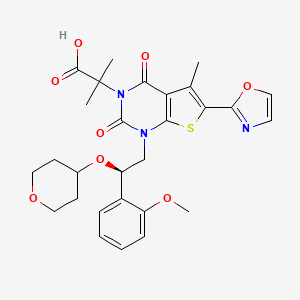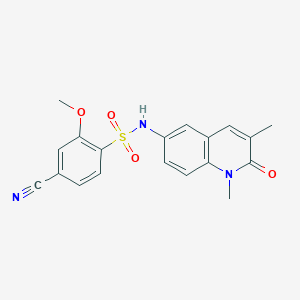
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Interactions
- The synthesis and molecular structure analysis of related compounds demonstrate complex intramolecular and intermolecular hydrogen bonding interactions. For instance, a study on a structurally related compound highlighted the presence of N-H⋯O=S intramolecular interaction and N-H⋯O=C hydrogen bonds forming hydrogen-bonded chains, which are crucial for understanding the compound's stability and reactivity (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Characterization
- Advanced synthetic routes have been explored for related compounds, showing their relevance in medicinal chemistry. For example, a novel route was described for the preparation of key intermediates for the synthesis of selective EGFR kinase inhibitors, highlighting the compound's potential in anticancer therapies (Jiang et al., 2011; Wenpeng et al., 2014).
Photodynamic Therapy Application
- The synthesis and characterization of zinc phthalocyanine derivatives substituted with related sulfonamide groups have shown promising results in photodynamic therapy for cancer treatment. The compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for their effectiveness as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Research into related compounds has shown significant antimicrobial activity, highlighting their potential as templates for developing new antimicrobial agents. A study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives demonstrated higher antimicrobial activity compared to parent compounds, suggesting their usefulness in combating bacterial and fungal infections (Vanparia et al., 2010).
Anticancer Activity
- The structural motif of related compounds has been explored for its anticancer activity, with some derivatives being more potent than reference drugs like Doxorubicin. This indicates the potential of such compounds in the development of new antitumor agents (Alqasoumi et al., 2010).
Mécanisme D'action
Target of Action
NI-57, also known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide, is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3 . These proteins are scaffolding proteins that assemble HAT complexes of the MOZ/MORF family, playing crucial roles in DNA repair, recombination, replication, and transcription activation .
Mode of Action
NI-57 interacts with its targets (BRPF1/2/3) by binding to their bromodomains . This binding prevents the interaction of full-length BRPF2 with chromatin, as evidenced by accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay .
Biochemical Pathways
The inhibition of BRPF proteins by NI-57 affects the assembly of MOZ/MORF family complexes . This can lead to changes in DNA repair, recombination, replication, and transcription activation processes, although the specific downstream effects would depend on the cellular context.
Result of Action
The primary molecular effect of NI-57 is the prevention of BRPF proteins binding to chromatin, thereby potentially affecting the function of MOZ/MORF family complexes . The cellular effects would be dependent on the specific roles these complexes play in a given cell type, which could include changes in DNA repair, recombination, replication, and transcription activation.
Propriétés
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: NI-57 binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by NI-57 has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that NI-57 might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of NI-57 is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of NI-57 likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: NI-57 is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of NI-57 as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on NI-57 and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for NI-57 is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if NI-57 advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for NI-57. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on NI-57 revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of NI-57 has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with NI-57 in live cells. []
- Cellular assays: Showing NI-57's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that NI-57 impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



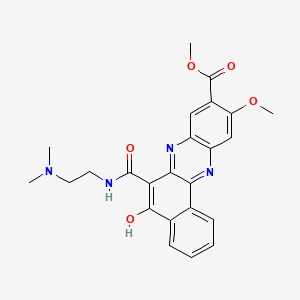

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
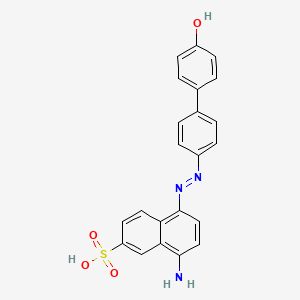

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)
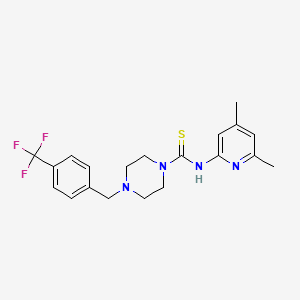
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
